molecular formula C11H20ClNO2 B12115756 Ethyl 5-aminooctahydropentalene-2-carboxylate hydrochloride

Ethyl 5-aminooctahydropentalene-2-carboxylate hydrochloride

Cat. No.: B12115756
M. Wt: 233.73 g/mol
InChI Key: SUSAKVZBUPJUKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-aminooctahydropentalene-2-carboxylate hydrochloride typically involves the reaction of ethyl 5-aminooctahydropentalene-2-carboxylate with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-aminooctahydropentalene-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted products .

Scientific Research Applications

Ethyl 5-aminooctahydropentalene-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-aminooctahydropentalene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 5-aminooctahydropentalene-2-carboxylate hydrochloride can be compared with similar compounds such as:

    Ethyl 5-aminooctahydropentalene-2-carboxylate: The non-hydrochloride form of the compound.

    Ethyl 5-aminooctahydropentalene-2-carboxylate sulfate: Another salt form with different properties.

    Ethyl 5-aminooctahydropentalene-2-carboxylate nitrate: A nitrate salt with distinct chemical behavior.

Properties

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

ethyl 5-amino-1,2,3,3a,4,5,6,6a-octahydropentalene-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)9-3-7-5-10(12)6-8(7)4-9;/h7-10H,2-6,12H2,1H3;1H

InChI Key

SUSAKVZBUPJUKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CC(CC2C1)N.Cl

Origin of Product

United States

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